6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-ethyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-7-11-6-3-5(9)4-10-8(6)12-7/h3-4H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFIFOOCPJDOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499430 | |
| Record name | 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68175-12-2 | |
| Record name | 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 2 Ethyl 3h Imidazo 4,5 B Pyridine and Its Structural Analogues
Strategic Precursors and Starting Materials for Imidazo[4,5-b]pyridine Synthesis
The synthesis of the imidazo[4,5-b]pyridine scaffold is fundamentally reliant on the selection of appropriate pyridine-based precursors. The most common and direct starting materials are substituted 2,3-diaminopyridines. nih.gov Specifically for halogenated derivatives, 5-bromo-2,3-diaminopyridine serves as a key synthon. nih.gov
Alternative strategies often begin with more readily available precursors that can be converted into the essential diamino functionality in situ. A prominent example is the use of 2-chloro-3-nitropyridine and its derivatives, such as 5-bromo-2-chloro-3-nitropyridine . acs.orgnih.gov These compounds undergo a sequence of reactions, typically starting with nucleophilic substitution of the chlorine atom, followed by the chemical reduction of the nitro group to an amine, thereby generating the required 2,3-diaminopyridine (B105623) intermediate. acs.org Similarly, 3-nitropyridin-2-amine derivatives are also employed as precursors, which are then subjected to reduction to form the diamine. nih.govresearchgate.net
Once the diamino-pyridine core is obtained or formed, it is condensed with a second component to build the imidazole (B134444) ring. This second component is typically a carboxylic acid or its equivalent, such as an aldehyde, orthoester, or acyl chloride, which provides the C2 carbon of the final imidazole ring. nih.gov For the specific synthesis of the title compound, propionaldehyde, propionic acid, or a related three-carbon equivalent would be required.
| Precursor Type | Specific Example(s) | Role in Synthesis |
| Diaminopyridine | 5-Bromo-2,3-diaminopyridine | Direct precursor for cyclization. |
| Chloro-nitropyridine | 2-Chloro-3-nitropyridine, 5-Bromo-2-chloro-3-nitropyridine | Starting material for the formation of the diaminopyridine intermediate. acs.orgnih.gov |
| Amino-nitropyridine | 3-Nitropyridin-2-amine, 5-bromo-N-methyl-3-nitropyridin-2-amine | Precursor requiring reduction of the nitro group to form the diamine. nih.govnih.govresearchgate.net |
| C2 Source | Aldehydes (e.g., Benzaldehyde), Carboxylic Acids, Orthoesters | Reacts with the diaminopyridine to form the imidazole ring. nih.gov |
Cyclization Reactions for the Formation of the Imidazo[4,5-b]pyridine System
The construction of the fused imidazole ring onto the pyridine (B92270) backbone is the cornerstone of synthesizing the imidazo[4,5-b]pyridine system. This is achieved through various cyclization reactions, which can be categorized into conventional, accelerated, and catalyzed methods.
Conventional Synthetic Routes for Imidazo[4,5-b]pyridine Core
Traditional methods for forming the imidazo[4,5-b]pyridine core typically involve the condensation of a 2,3-diaminopyridine derivative with a carbonyl-containing compound, followed by cyclization and aromatization. nih.gov A common approach is the reaction of the diamine with an aldehyde under oxidative conditions. For instance, the cyclocondensation of 5-bromo-2,3-diaminopyridine with an aldehyde can be achieved by refluxing in ethanol (B145695) in the presence of an oxidant like iodine or p-benzoquinone to facilitate the aromatization of the newly formed ring. nih.govnih.gov
Another established route is the Phillips condensation, which involves heating the diaminopyridine with a carboxylic acid or its derivative (like an orthoester) at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA). nih.gov A variation involves a two-step process where a 3-nitropyridin-2-amine is first reduced to the corresponding diamine, which is often unstable and used immediately in the subsequent cyclization step. nih.gov Reductive cyclization can also be performed in one pot, where a 3-nitropyridine-2-amine is reacted with an aldehyde in the presence of a reducing agent like sodium dithionite. researchgate.net
Accelerated Synthesis: Microwave-Assisted Approaches
To overcome the often harsh conditions and long reaction times associated with conventional methods, microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of imidazo[4,5-b]pyridines and related heterocyclic systems. eurjchem.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and frequently results in higher yields and cleaner reaction profiles. eurjchem.comnih.gov
For example, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine has been successfully performed using microwave assistance, demonstrating significant improvements over conventional heating. eurjchem.com This high-speed, efficient approach is not limited to the core formation; it is also employed in multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, to construct complex imidazo-fused heterocycles in a one-pot procedure. mdpi.commdpi.com The ability to rapidly generate libraries of these compounds makes microwave-assisted synthesis particularly valuable in medicinal chemistry research. researchgate.net
Catalyst Application in Imidazo[4,5-b]pyridine Ring Formation
The use of catalysts can significantly enhance the efficiency and selectivity of imidazo[4,5-b]pyridine synthesis. Catalysts are employed in both the formation of the diamine precursor and the cyclization step itself.
In syntheses starting from nitro-substituted pyridines, catalytic hydrogenation using Palladium on carbon (Pd/C) is a standard method for reducing the nitro group to form the crucial diamine intermediate. nih.gov For reductive cyclizations, tin(II) chloride (SnCl₂·2H₂O) serves as an effective reductive catalyst. nih.gov
More modern approaches utilize palladium-based catalytic systems for C-N bond formation to construct the imidazole ring. organic-chemistry.org For example, a palladium-catalyzed amidation reaction between 2-chloro-3-aminopyridines and primary amides provides a facile, one-pot route to N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.org This method often employs a specific combination of a palladium precursor, such as Pd(OAc)₂, and a bulky electron-rich phosphine (B1218219) ligand like Xantphos or Me₄tBu-XPhos. nih.govorganic-chemistry.org
Heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay , have also been reported as efficient and reusable catalysts for the synthesis of imidazopyridine derivatives, offering a greener alternative to homogeneous systems. nih.gov
| Method | Key Reagents/Conditions | Advantages |
| Conventional | 2,3-Diaminopyridine + Aldehyde/Carboxylic Acid; Heat, Oxidant (I₂, p-benzoquinone). nih.govnih.gov | Well-established, straightforward. |
| Microwave-Assisted | Standard reagents under microwave irradiation (e.g., 80-100°C). eurjchem.comresearchgate.net | Rapid reaction times (minutes), high yields, cleaner reactions. eurjchem.comnih.gov |
| Catalyzed | Pd catalysts (Pd(OAc)₂, Pd/C), SnCl₂, Heterogeneous clays (B1170129) (Al³⁺-K10). nih.govorganic-chemistry.org | High efficiency, regioselectivity, milder conditions. |
Advanced Functionalization Strategies on the 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine Core
Once the core heterocyclic system is formed, further structural diversity can be introduced through functionalization reactions. Alkylation at the nitrogen centers is a primary strategy for modifying the compound's properties.
Alkylation Reactions at the Nitrogen Centers (N1, N3) of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold contains two reactive nitrogen atoms within the imidazole moiety (N1 and N3) and one in the pyridine ring (N4) that are susceptible to alkylation. The alkylation of the N-H of the imidazole ring in 3H-imidazo[4,5-b]pyridines is a common strategy to introduce various substituents. uctm.edu
These reactions are typically carried out by treating the N-H unsubstituted imidazo[4,5-b]pyridine with an alkylating agent, such as an alkyl or benzyl (B1604629) halide (e.g., ethyl 2-bromoacetate, allyl bromide, propargyl bromide), in the presence of a base. uctm.eduiucr.org Phase-transfer catalysis (PTC) is a particularly effective method for these alkylations. researchgate.net This technique employs a base like potassium carbonate (K₂CO₃) in a solvent such as DMF, with a catalytic amount of a phase-transfer agent like tetra-n-butylammonium bromide (TBAB). uctm.eduresearchgate.netnih.gov
The reaction can lead to a mixture of regioisomers, with alkylation occurring at the N3 position of the imidazole ring or the N4 position of the pyridine ring. nih.gov However, studies have shown that under phase-transfer conditions, alkylation often proceeds with high regioselectivity, predominantly yielding the N3-substituted isomer. uctm.edu The specific site of alkylation can be definitively determined using advanced spectroscopic techniques like 2D-NOESY and HMBC, as well as single-crystal X-ray diffraction. uctm.edunih.gov
For instance, the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with ethyl 2-bromoacetate yields the N3-substituted product, ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate. iucr.org Similarly, alkylation with various di-halogenated reagents has been used to introduce longer carbon chains at the nitrogen positions. nih.gov
Manipulation of the Bromine Atom at Position 6: Cross-Coupling and Substitution Reactions
The bromine atom at the C6 position of the imidazo[4,5-b]pyridine ring is a versatile handle for further molecular diversification through various chemical transformations.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. rsc.orgscribd.com The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in this regard.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This methodology has been successfully applied to 6-bromo-imidazo[4,5-b]pyridine derivatives to introduce various aryl and heteroaryl substituents at the C6 position. mdpi.comnih.gov For instance, a series of 2,6-disubstituted imidazo[4,5-b]pyridines were synthesized using optimized Suzuki cross-coupling conditions, highlighting the utility of this method for creating libraries of compounds for biological evaluation. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and tolerating a wide range of functional groups. mdpi.comnih.gov
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is valuable for introducing alkynyl moieties onto the imidazo[4,5-b]pyridine scaffold, which can serve as versatile intermediates for further transformations. researchgate.net The Sonogashira coupling is known for its mild reaction conditions and functional group tolerance. wikipedia.orgresearchgate.net A general two-step procedure has been reported for the synthesis of 6-alkynyl-3-fluoro-2-pyridinamidoximes starting from 6-bromo-3-fluoro-2-cyanopyridines via a Sonogashira cross-coupling reaction. soton.ac.uk
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Suzuki-Miyaura | 6-Bromo-2-substituted imidazo[4,5-b]pyridines | Arylboronic acids | Pd catalyst, base | 6-Aryl-2-substituted imidazo[4,5-b]pyridines | mdpi.com |
| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd[PPh₃]₄, CuI | 6-Alkynyl-3-fluoro-2-cyanopyridine | soton.ac.uk |
Nucleophilic aromatic substitution (SNA) on pyridine and its fused derivatives is a fundamental reaction for introducing nucleophiles onto the heterocyclic ring. youtube.com The pyridine ring is electron-deficient, which activates it towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comyoutube.com The presence of a good leaving group, such as a bromine atom, at these positions facilitates the substitution reaction.
The mechanism of SNA typically involves the initial attack of a nucleophile on the aromatic ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. For pyridine derivatives, the resonance stabilization of the negative charge, including delocalization onto the electronegative nitrogen atom, favors attack at the C2, C4, and C6 positions. stackexchange.com While specific examples of nucleophilic aromatic substitution directly on this compound are not extensively detailed in the provided context, the general principles of SNA on pyridine systems suggest that this is a viable pathway for introducing a range of nucleophiles at the C6 position.
Diversification at Position 2: Modulating the Ethyl Substituent (if applicable for derivatives)
The most common method for introducing diversity at the C2 position is through the initial cyclization step. The reaction of a 2,3-diaminopyridine derivative, such as 5-bromo-2,3-diaminopyridine, with different aldehydes or carboxylic acids (or their derivatives) leads to the formation of imidazo[4,5-b]pyridines with corresponding C2-substituents. researchgate.netnih.gov For example, reacting 5-bromo-2,3-diaminopyridine with benzaldehyde (B42025) yields 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. researchgate.net Similarly, using different benzaldehyde derivatives allows for the synthesis of a variety of 2-(substituted-phenyl)imidazo[4,5-b]pyridines. nih.gov
Methodological Aspects of Synthetic Optimization and Purification
The optimization of synthetic routes and the development of efficient purification methods are critical for the practical application of these compounds in research and development.
Synthetic optimization often involves screening various reaction conditions, including catalysts, ligands, bases, solvents, and temperatures, to maximize yield and selectivity. mdpi.com For instance, in the context of Suzuki-Miyaura couplings, the choice of the palladium catalyst and ligand can have a profound impact on the reaction's efficiency and substrate scope. mdpi.comdntb.gov.ua Microwave-assisted synthesis has also been explored as a technique to accelerate reactions and improve yields in palladium-catalyzed cross-coupling reactions. mdpi.com
Purification of the final compounds and intermediates is typically achieved through standard laboratory techniques such as column chromatography, crystallization, and trituration. fabad.org.trmdpi.com The choice of purification method depends on the physical properties of the compound, such as its polarity and crystallinity. For example, some 6-bromo-pyridine-2-carboxylic acid derivatives have been noted to be sensitive to chromatographic purification, necessitating alternative methods. dntb.gov.ua The structural confirmation of the synthesized compounds relies heavily on analytical techniques like NMR spectroscopy (¹H, ¹³C, and 2D techniques), mass spectrometry, and, where possible, single-crystal X-ray diffraction. researchgate.netresearchgate.netresearchgate.net
Advanced Structural Characterization and Solid State Analysis of 6 Bromo 2 Ethyl 3h Imidazo 4,5 B Pyridine Derivatives
X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation
Conformation and Planarity of the Fused Imidazo[4,5-b]pyridine Ring System
The core of these derivatives, the imidazo[4,5-b]pyridine fused ring system, is generally characterized by a high degree of planarity. In the crystal structure of 6-bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, the fused-ring system is almost perfectly planar, with a root-mean-square (r.m.s.) deviation of just 0.006 Å. iucr.orgresearchgate.net However, slight deviations from absolute planarity can occur. For instance, in 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, a minor dihedral angle of 2.0° is observed between the imidazole (B134444) and pyridine (B92270) rings, indicating a subtle twist in the fused system. nih.goviucr.org Similarly, the imidazopyridine ring system in 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is nearly coplanar with the attached furan (B31954) ring, showing a dihedral angle of only 2.0°. researchgate.net This inherent planarity is a key feature, influencing how the molecules pack together in the solid state. mdpi.comresearchgate.net
Analysis of Intermolecular Interactions in Crystal Lattices
Hydrogen bonds are a prominent feature in the crystal structures of imidazo[4,5-b]pyridine derivatives. In the case of 6-bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, C—H⋯N hydrogen bonds are crucial, linking individual molecules into chains that propagate through the crystal lattice. iucr.orgresearchgate.net Similarly, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is stabilized by intermolecular C–H⋯N and C–H⋯O interactions, which form a distinct zigzag pattern. researchgate.net These networks are fundamental to the formation of the solid-state structure. researchgate.netrsc.orgnih.govstanford.edu
Given the aromatic, planar nature of the imidazo[4,5-b]pyridine core, π-π stacking interactions play a significant role in the crystal packing. researchgate.netresearchgate.net These interactions occur when the electron-rich π systems of adjacent rings overlap. In 6-bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, weak π–π interactions are observed between the five- and six-membered rings of neighboring molecules, with a centroid–centroid distance of 3.8648 Å, helping to consolidate the packing into layers. iucr.orgresearchgate.net For 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, similar weak π–π stacking is noted between the imidazole and methoxyphenyl rings. researchgate.net These stacking forces, often working in concert with hydrogen bonds, are critical for stabilizing the crystal structure. rsc.orgresearchgate.netrsc.org
Dihedral Angles and Their Significance in Molecular Architecture
In several derivatives, the substituent at the 2-position is significantly twisted out of the plane of the fused ring system. For example, the dihedral angle between the imidazo[4,5-b]pyridine system and the 4-chlorophenyl group in 6-bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine is 29.32°. iucr.orgresearchgate.net An even larger twist of 41.53° is seen between the imidazopyridine system and the methoxyphenyl ring in its corresponding derivative. researchgate.net In contrast, the 4-dimethylaminophenyl ring in another derivative is inclined to the imidazole ring by 27.4°. nih.goviucr.org These variations highlight how different substituents can adopt diverse spatial arrangements.
| Compound Derivative | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | Imidazole Ring | Pyridine Ring | 2.0 | nih.goviucr.org |
| 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine | Imidazopyridine System | Furan Ring | 2.0 | researchgate.net |
| 6-bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine | Imidazopyridine System | 4-Chlorophenyl Group | 29.32 | iucr.orgresearchgate.net |
| 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine | Imidazopyridine System | Methoxyphenyl Ring | 41.53 | researchgate.net |
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | Imidazole Ring | 4-Dimethylaminophenyl Ring | 27.4 | nih.goviucr.org |
Advanced Spectroscopic Methods for Structural Assignment
Beyond X-ray crystallography, a suite of advanced spectroscopic techniques is essential for the complete structural characterization of 6-bromo-2-ethyl-3H-imidazo[4,5-b]pyridine derivatives, particularly in solution or when suitable crystals cannot be obtained. rsc.orgrsc.org These methods probe the chemical environment of atoms and the connectivity within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for elucidating the molecular structure. It provides detailed information about the number and types of hydrogen and carbon atoms, their connectivity, and their chemical environments. mdpi.comresearchgate.netuctm.edu For instance, the successful synthesis of various N-substituted imidazo[4,5-b]pyridines has been confirmed using ¹H and ¹³C NMR spectroscopy. uctm.edu
In conjunction with experimental methods, computational techniques like Density Functional Theory (DFT) have become indispensable. iucr.org DFT calculations are used to optimize molecular structures and predict spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. nih.govnih.govresearchgate.net This synergy between experimental spectroscopy and theoretical calculations provides a powerful approach for the comprehensive structural analysis of these complex heterocyclic systems. rsc.org
Comprehensive Nuclear Magnetic Resonance (NMR) Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound derivatives, both ¹H and ¹³C NMR spectra offer critical insights.
¹H NMR Spectroscopy: The proton NMR spectrum of a typical 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine would exhibit distinct signals corresponding to the aromatic protons on the pyridine and imidazole rings, as well as the protons of the ethyl group. Based on data from related structures, the aromatic protons are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. acs.orguctm.edu The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the bromine atom and the ethyl group. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the imidazo[4,5-b]pyridine core would resonate in the aromatic region of the spectrum, generally between δ 110 and 160 ppm. acs.orguctm.edu The carbon atom attached to the bromine (C-6) would be influenced by the halogen's electronegativity and would likely appear in a predictable region. The carbons of the ethyl group would be found in the upfield region of the spectrum. The study of various N-substituted and 2-substituted imidazo[4,5-b]pyridine derivatives has shown that the chemical shifts are sensitive to the nature of the substituents, which can be useful in confirming the structure of new analogues. uctm.edunih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | 7.8 - 8.2 | C-5: 115 - 125 |
| H-7 | 8.0 - 8.5 | C-7: 140 - 145 |
| N-H | 12.0 - 13.0 (broad) | C-2: 150 - 160 |
| -CH₂- (ethyl) | 2.8 - 3.2 (quartet) | -CH₂- (ethyl): 20 - 30 |
| -CH₃ (ethyl) | 1.2 - 1.5 (triplet) | -CH₃ (ethyl): 10 - 15 |
| C-3a: 130 - 135 | ||
| C-6: 110 - 120 | ||
| C-7a: 145 - 150 |
Note: These are predicted values based on data from analogous compounds and may vary from experimental results.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₈H₈BrN₃. acs.org
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of the ethyl group or cleavage of the heterocyclic rings, providing valuable structural information. Studies on similar imidazo[4,5-b]pyridine derivatives have shown that fragmentation pathways can be complex and are highly dependent on the substituents present on the heterocyclic core. acs.orgnih.gov
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 225/227 | Molecular ion peak (due to ⁷⁹Br/⁸¹Br isotopes) |
| [M-CH₃]⁺ | 210/212 | Loss of a methyl radical |
| [M-C₂H₅]⁺ | 196/198 | Loss of an ethyl radical |
| [M-Br]⁺ | 146 | Loss of a bromine radical |
Note: The m/z values are predicted based on the molecular structure. Actual fragmentation patterns may vary.
Vibrational Spectroscopy (IR) for Functional Group Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds.
The N-H stretching vibration of the imidazole ring is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group would be found just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum, typically below 700 cm⁻¹. Analysis of related imidazo[4,5-b]pyridine derivatives has confirmed these general assignments. acs.org
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3200-3600 (broad) | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-2970 | Stretching |
| C=N / C=C | 1400-1650 | Stretching |
| C-N | 1250-1350 | Stretching |
| C-Br | 500-700 | Stretching |
Note: These are predicted frequency ranges and the exact positions and intensities of the bands can be influenced by the specific molecular environment.
Biological Activities and Pharmacological Implications of 6 Bromo 2 Ethyl 3h Imidazo 4,5 B Pyridine Derivatives
Anticancer Potential and Antitumor Mechanisms
Derivatives of the 6-bromo-2-ethyl-3H-imidazo[4,5-b]pyridine scaffold have emerged as a promising class of compounds in the development of novel anticancer therapeutics. Their antitumor effects are attributed to various mechanisms, including the inhibition of critical cell cycle regulators and direct cytotoxic effects on cancer cells.
Inhibition of Key Kinases (e.g., Aurora Kinases)
A significant mechanism underlying the anticancer potential of imidazo[4,5-b]pyridine derivatives is their ability to inhibit Aurora kinases, which are key regulators of cell division. nih.govacs.org Dysregulation of these kinases is a common feature in many human cancers, making them an attractive target for cancer therapy.
Lead optimization studies have successfully identified potent imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases. nih.govacs.org For instance, the compound 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole, designated as compound 51 or CCT137690, has demonstrated potent inhibition of all three Aurora kinase isoforms. nih.govacs.org The inhibitory concentrations for this compound were determined to be in the nanomolar range, highlighting its potency. nih.govacs.org
Further research has led to the discovery of derivatives with dual inhibitory action, such as those targeting both FLT3 and Aurora kinases, which could be particularly beneficial for treating conditions like Acute Myeloid Leukemia. acs.org Another derivative, CCT245718, has been identified as a highly selective inhibitor of Aurora-A kinase. researchgate.net A hit generation approach also led to the discovery of a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042, 0.198, and 0.227 µM, respectively. nih.gov
Table 1: Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine Derivative 51 (CCT137690)
| Kinase Target | IC₅₀ (µM) |
|---|---|
| Aurora-A | 0.015 |
| Aurora-B | 0.025 |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Source: Journal of Medicinal Chemistry (2010). nih.govacs.org
In Vitro Antiproliferative Activity against Cancer Cell Lines
The anticancer potential of this compound derivatives is further supported by their significant antiproliferative activity against a variety of human cancer cell lines. researchgate.netnih.gov
Studies have shown that certain derivatives exhibit potent activity against breast cancer cell lines, such as MCF-7 and BT-474. researchgate.net Specifically, compounds designated as 3h and 3j from one study were noted for their prominent anticancer effects. researchgate.net In another study, 2,6-disubstituted imidazo[4,5-b]pyridines with a p-hydroxy substitution (compounds 13 and 19) displayed strong antiproliferative activity against a broad range of cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov The N-methylated derivative 19 was particularly effective against pancreatic (Capan-1), glioblastoma (LN-229), T-cell leukemia (DND-41), chronic myelogenous leukemia (K-562), and mantle cell lymphoma (Z-138) cell lines. nih.gov Additionally, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown moderate cytotoxic activity against cell lines including MCF-7, MDA-MB-468, SaOS2, and were most sensitive against K562 leukemia cells. nih.gov
Table 2: In Vitro Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | Activity/IC₅₀ (µM) |
|---|---|---|
| 3h, 3j | MCF-7, BT-474 (Breast) | Prominent Activity |
| 13 | Various | Strong Inhibition (IC₅₀: 2.19–4.25) |
| 19 | Capan-1, LN-229, DND-41, K-562, Z-138 | Strong Inhibition (IC₅₀: 1.45–1.90) |
| 2,3-diaryl derivatives | K562 (Leukemia) | Most Sensitive |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Source: ResearchGate, Molecules (2017, 2021). researchgate.netnih.govnih.gov
Exploration of Selective Cytotoxicity and Efficacy
A crucial aspect of cancer drug development is ensuring that the cytotoxic effects are selective towards cancer cells while minimizing harm to normal, healthy cells. Research into imidazo[4,5-b]pyridine derivatives has included assessments of their selectivity and in vivo efficacy.
The selectivity of promising antiproliferative compounds has been evaluated on normal peripheral blood mononuclear cells (PBMC), indicating an effort to identify derivatives with a favorable therapeutic window. researchgate.net The N-methyl substituted derivative 19, which showed potent antiproliferative activity, was found to induce a G2/M phase cell cycle arrest in several cancer cell lines, suggesting a specific mechanism of action that could contribute to its efficacy. nih.gov
Furthermore, in vivo studies have provided evidence of the therapeutic potential of this class of compounds. The potent Aurora kinase inhibitor, compound 51, was shown to inhibit the growth of SW620 colon carcinoma xenografts in animal models following oral administration. nih.govacs.org Importantly, this efficacy was achieved with no observable toxicities, as determined by body weight measurements, suggesting a good safety profile in this preclinical model. nih.govacs.org
Antimicrobial Efficacy: Antibacterial and Antifungal Spectrum
In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity, encompassing both antibacterial and antifungal effects. researchgate.netresearchgate.net This dual activity makes them attractive candidates for the development of new anti-infective agents.
Several synthesized series of these compounds have shown pronounced antimicrobial effects against a range of microbial strains. researchgate.net For example, in one study, compound 3f was found to exhibit both antibacterial and antifungal properties, while compounds 3b and 3k were noted for their prominent antibacterial activity. researchgate.net Another study reported that most of the synthesized 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives showed potent and significant results when compared to standard antimicrobial drugs. researchgate.net
Activity against Gram-Positive and Gram-Negative Bacterial Strains
The antibacterial spectrum of imidazo[4,5-b]pyridine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov
Research has shown that these compounds are active against a variety of bacterial species. Tested Gram-positive strains include Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, and Streptococcus mutans. researchgate.netresearchgate.netnih.gov Tested Gram-negative strains include Escherichia coli, Proteus vulgaris, and Klebsiella pneumoniae. researchgate.netresearchgate.net In some cases, a degree of selectivity has been observed. For instance, one study found that Gram-positive bacteria like Bacillus cereus were more sensitive to the tested compounds compared to Gram-negative bacteria such as Escherichia coli, which showed greater resistance. nih.gov Conversely, another derivative was found to be most effective against Escherichia coli. researchgate.net Furthermore, a specific derivative, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, has been identified as a narrow-spectrum inhibitor of the Gram-positive pathogen Streptococcus pneumoniae. nih.gov
Table 3: Spectrum of Antibacterial Activity
| Bacterial Strain | Gram Type | Activity Noted |
|---|---|---|
| Staphylococcus aureus | Positive | Yes |
| Bacillus subtilis | Positive | Yes |
| Bacillus cereus | Positive | Yes (High Sensitivity) |
| Streptococcus mutans | Positive | Yes |
| Streptococcus pneumoniae | Positive | Yes (Narrow Spectrum) |
| Escherichia coli | Negative | Yes |
| Proteus vulgaris | Negative | Yes |
Source: Multiple studies. researchgate.netresearchgate.netnih.govnih.gov
Proposed Mechanisms of Antimicrobial Action
To understand the basis of their antimicrobial effects, researchers have investigated the potential mechanisms of action of these compounds.
Molecular docking studies have suggested that imidazo[4,5-b]pyridine derivatives may act by inhibiting dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, and its inhibition can halt bacterial growth. The docking studies confirmed that these compounds could adopt numerous important interactions with the amino acid residues within the active site of the enzyme. nih.gov
A different mechanism has been proposed for a narrow-spectrum inhibitor targeting Streptococcus pneumoniae. This compound was found to inhibit FtsZ, a key protein involved in bacterial cell division. nih.gov By targeting FtsZ, the compound disrupts the cell division process, leading to bacterial death. The specificity of this inhibitor was attributed to its binding to three unique residues within the FtsZ protein of S. pneumoniae. nih.gov
Antiviral Properties and Target Identification
Derivatives of the imidazo[4,5-b]pyridine class have been evaluated for their activity against a broad spectrum of DNA and RNA viruses. nih.gov While broad-spectrum antiviral activity is not always observed, specific derivatives have demonstrated selective and moderate efficacy against particular viral pathogens. nih.govmdpi.com
Research into cyano- and amidino-substituted imidazo[4,5-b]pyridines revealed that a bromo-substituted derivative with an unsubstituted phenyl ring showed moderate but selective activity against the Respiratory Syncytial Virus (RSV), with a 50% effective concentration (EC₅₀) of 21 μM. nih.gov Another compound from the same series, a bromo-substituted derivative bearing an unsubstituted amidino group at the phenyl ring, exhibited weak but broad anti-influenza virus activity, inhibiting H1N1, H3N2, and B subtypes. mdpi.com The introduction of a bromine atom to the pyridine (B92270) nucleus has been noted to generally increase the biological activity of these compounds. nih.gov
While the precise mechanisms are often still under investigation, some studies have focused on targeting the viral entry process. For instance, inhibitors of the influenza A virus (IAV) have been developed that bind to a conserved pocket in the hemagglutinin (HA) stalk, which is crucial for the conformational changes needed for membrane fusion and viral entry. pnas.org Though these specific examples were not 6-bromo-2-ethyl derivatives, they highlight a key antiviral strategy for related heterocyclic compounds. pnas.org
| Compound | Virus | Activity (EC₅₀) | Cell Line | Source |
|---|---|---|---|---|
| Bromo-substituted derivative with an unsubstituted phenyl ring (Compound 7) | Respiratory Syncytial Virus (RSV) | 21 μM | - | nih.gov |
| Bromo-substituted derivative with an unsubstituted amidino group (Compound 10) | Influenza A (H1N1, H3N2), Influenza B | Weak inhibition | - | mdpi.com |
Antitubercular Activity and Specific Enzyme Inhibition (e.g., DprE1)
The imidazo[4,5-b]pyridine scaffold has proven to be a promising foundation for the development of novel agents against Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov Several studies have synthesized and tested series of these derivatives, identifying compounds with significant in vitro activity against the virulent H₃₇Rv strain of Mtb. nih.govnih.gov
A key molecular target for some of these compounds is decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1). nih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan. Inhibition of DprE1 disrupts this process, leading to antitubercular effects. researchgate.netnih.gov Molecular docking studies have supported the potential for imidazo[4,5-b]pyridine derivatives to bind effectively within the active site of DprE1. nih.gov
In one study, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated. Several compounds demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. For example, compound 5g (2-(2,6-dimethoxyphenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine) was identified as a particularly potent analog with an MIC of 0.5 μmol/L. nih.gov Another study highlighted that the hydrophobicity of the derivatives was a decisive factor for their tuberculostatic activity. nih.gov
| Compound | Activity (MIC) against M. tuberculosis H₃₇Rv | Putative Target | Source |
|---|---|---|---|
| 5c | 0.6 μmol/L | DprE1 | nih.gov |
| 5g | 0.5 μmol/L | DprE1 | nih.gov |
| 5i | 0.8 μmol/L | DprE1 | nih.gov |
| 5u | 0.7 μmol/L | DprE1 | nih.gov |
Other Emerging Pharmacological Applications (e.g., Anti-neuroinflammatory, Angiotensin-II antagonism)
Beyond their antimicrobial properties, imidazo[4,5-b]pyridine derivatives have shown potential in other significant therapeutic areas.
Angiotensin II Receptor Antagonism: This class of compounds has been investigated as antagonists of the angiotensin II type 1 (AT₁) receptor. nih.govacs.orgacs.org Angiotensin II is a peptide hormone that causes vasoconstriction and an increase in blood pressure; blocking its receptor is a key strategy for treating hypertension. nih.gov Studies have shown that imidazo[4,5-b]pyridine-based compounds can display high affinity for the AT₁ receptor. nih.gov While some of these derivatives were characterized by low oral bioavailability, the core structure remains a viable scaffold for designing potent AT₁ receptor antagonists. nih.govnih.gov
Anti-neuroinflammatory Properties: More recently, 1H-imidazo[4,5-b]pyridine derivatives have been identified as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins. acs.org BET proteins are epigenetic readers that play a crucial role in regulating the expression of pro-inflammatory genes. In a mouse model of spared nerve injury, a potent BET inhibitor from this class, DDO-8926, significantly reduced mechanical hypersensitivity. acs.org This effect was achieved by inhibiting the expression of pro-inflammatory cytokines and reducing excitability, suggesting that these compounds are promising agents for treating neuropathic pain, which is driven by continuous neuroinflammation. acs.org
Anti-inflammatory (COX Inhibition): Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. nih.gov These compounds showed inhibitory activity against both COX-1 and COX-2, with some demonstrating selectivity for COX-2. This selectivity is a desirable trait for developing anti-inflammatory agents with potentially fewer side effects. nih.gov
Structure Activity Relationship Sar and Lead Optimization Studies of 6 Bromo 2 Ethyl 3h Imidazo 4,5 B Pyridine Analogues
Elucidating the Role of the Bromine Substituent at Position 6 in Bioactivity
The presence of a bromine atom at the C6 position of the imidazo[4,5-b]pyridine ring is a critical determinant of biological activity, particularly in the context of anticancer research. Studies have consistently demonstrated that substitution of the pyridine (B92270) nucleus with bromine markedly increases the antiproliferative activity of these compounds. mdpi.com
For instance, in a series of 2-phenyl-substituted imidazo[4,5-b]pyridines, the bromo-substituted derivatives displayed significantly enhanced and more potent antiproliferative effects compared to their non-brominated counterparts. mdpi.com One notable example is the bromo-substituted derivative bearing a 4-cyanophenyl group at position 2, which potently inhibited the proliferation of three cancer cell lines (HeLa, PC3, and SW620) with IC₅₀ values ranging from 1.8–3.2 μM. mdpi.com Similarly, bromo-substituted compounds with an amidino or a 2-imidazolinyl group at the C2-phenyl ring showed potent and selective activity against colon carcinoma (SW620) in the sub-micromolar range. mdpi.comnih.gov
The bromine atom's contribution to bioactivity is likely multifaceted, influencing the molecule's electronic properties, lipophilicity, and metabolic stability. It can also form halogen bonds with biological targets, thereby enhancing binding affinity. In antiviral applications, a bromo-substituted derivative with an unsubstituted phenyl ring at C2 showed selective activity against the respiratory syncytial virus (RSV). mdpi.comnih.gov
Interactive Data Table: Effect of C6-Bromination on Antiproliferative Activity
| Compound | C6-Substituent | C2-Substituent | Cell Line | Activity (IC₅₀ µM) |
| 5 | H | 2-Phenyl | HeLa | >50 |
| 7 | Br | 2-Phenyl | HeLa | 28.5 |
| 6 | H | 2-(4-Cyanophenyl) | HeLa | >50 |
| 8 | Br | 2-(4-Cyanophenyl) | HeLa | 3.2 |
| 8 | Br | 2-(4-Cyanophenyl) | PC3 | 1.8 |
| 8 | Br | 2-(4-Cyanophenyl) | SW620 | 2.5 |
| 10 | Br | 2-(4-Amidinophenyl) | SW620 | 0.4 |
| 14 | Br | 2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl) | SW620 | 0.7 |
Data sourced from a study on amidino-substituted imidazo[4,5-b]pyridines. mdpi.com
Investigating the Contribution of the Ethyl Group at Position 2 to Biological Activity and Modifications thereof
While the parent compound of interest features a C2-ethyl group, much of the reported research focuses on aryl, heteroaryl, or other functional group substitutions at this position to explore various therapeutic targets. nih.govresearchgate.netresearchgate.net The nature of the substituent at the C2 position plays a pivotal role in defining the compound's biological activity and target specificity.
Modification of the C2 position is a common strategy in the development of imidazo[4,5-b]pyridine derivatives. For example:
Aryl and Heteroaryl Groups: Introducing substituted phenyl rings at the C2 position has led to potent anticancer agents. mdpi.comresearchgate.net For example, a 2-(4-cyanophenyl) group on the 6-bromo scaffold resulted in a compound with strong antiproliferative activity. mdpi.com The introduction of a furan (B31954) ring at C2 has also been explored. nih.gov
Amidino Groups: Derivatives with C2-phenyl rings further substituted with amidino or cyclic amidino groups have shown pronounced and selective antiproliferative activity. mdpi.comnih.gov
Halogenated Groups: Compounds like 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine have been synthesized, indicating that halogen substitution at C2 is a viable modification strategy. uni.lu
Thiol Groups: The synthesis of 6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol highlights the exploration of sulfur-containing moieties at this position. uni.lu
The diversity of these substitutions underscores the importance of the C2 position as a key site for molecular modification to modulate biological activity, enhance potency, and achieve target selectivity. nih.govmdpi.com While direct SAR data on the C2-ethyl group is limited in the reviewed literature, the extensive research on other C2-substituents suggests that this position is highly amenable to modification for lead optimization.
Impact of N-Substitutions (N1, N3) on the Imidazo[4,5-b]pyridine Core's Biological Profile
Substitution on the nitrogen atoms of the imidazole (B134444) ring (N1 and N3) is a critical aspect of the SAR of imidazo[4,5-b]pyridines, often leading to distinct regioisomers with differing biological profiles. nih.govirb.hr The alkylation of the imidazo[4,5-b]pyridine core is frequently not selective, potentially yielding a mixture of N1 and N3 substituted products. nih.govmdpi.com
The position of the nitrogen substituent can significantly influence the molecule's interaction with biological targets. For example, in a study on tetracyclic imidazo[4,5-b]pyridine derivatives, the position of a nitrogen atom within the pyridine ring had a significant impact on the enhancement of antiproliferative activity, particularly for derivatives bearing amino side chains at position 2. irb.hr
Specific examples of N-substitution studies include:
N-Methylation: The introduction of a methyl group at the N1-position has been reported to increase the bioactivity of imidazo[4,5-b]pyridines. researchgate.net In one study, N-methylated derivatives of 6-bromo-2-phenyl-imidazo[4,5-b]pyridine were synthesized to explore their antiproliferative potential. For example, 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine was prepared from its N-unsubstituted precursor. mdpi.com
N-Alkylation: Alkylation with various groups, such as allyl or propargyl bromide, has been used to create new N-substituted derivatives for further biological evaluation. uctm.edunih.gov
Regioisomerism: The reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides can lead to substitutions at both the N3 and N4 (pyridine nitrogen) positions. nih.gov In the case of ethyl 2-bromoacetate, substitution was observed at the N1, N3, and N4 positions, highlighting the chemical diversity achievable through N-alkylation. nih.govmdpi.com
These findings confirm that the nitrogen atoms of the imidazo[4,5-b]pyridine core are key handles for structural modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The separation and independent biological evaluation of these regioisomers are essential for a complete understanding of the SAR.
Strategic Structural Modifications for Enhanced Efficacy and Selectivity
Achieving enhanced efficacy and selectivity for imidazo[4,5-b]pyridine-based drug candidates requires a multi-pronged approach to structural modification, leveraging SAR insights from various positions on the scaffold. mdpi.com The development of new derivatives is an area of intense research, with a focus on creating compounds with improved pharmacological profiles. uctm.edu
Key strategic modifications include:
Combined C2 and C6 Substitution: A successful strategy involves combining the beneficial effects of a C6-bromo substituent with optimized groups at the C2 position. For example, the combination of a C6-bromo group with a C2-phenyl ring bearing an amidino or 2-imidazolinyl substituent led to compounds with potent and selective sub-micromolar activity against colon cancer cells. mdpi.com
Palladium-Catalyzed Cross-Coupling: Modern synthetic methods, such as the Suzuki and Buchwald-Hartwig cross-coupling reactions, have become invaluable tools for the rapid and versatile derivatization of the imidazo[4,5-b]pyridine core. nih.govnih.gov These methods allow for the efficient introduction of a wide range of aryl, heteroaryl, and other groups at the C2 and C6 positions, facilitating extensive SAR exploration. mdpi.comnih.gov
N-Substitution for Physicochemical Tuning: As discussed previously, N-alkylation provides a means to modulate properties like solubility, membrane permeability, and metabolic stability. For instance, the synthesis of 3-allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one introduces a reactive handle and alters the molecule's three-dimensional shape, which can impact target binding. nih.gov
Bioisosteric Replacement: The core imidazo[4,5-b]pyridine structure itself is a bioisostere of purine, which accounts for its ability to interact with a wide range of biological targets, particularly protein kinases. researchgate.netnih.gov Further modifications can be seen as fine-tuning this bioisosteric relationship to achieve selectivity for a specific enzyme or receptor.
By systematically exploring and combining these modifications, researchers can optimize the scaffold to develop lead compounds with superior potency, selectivity, and drug-like properties for various therapeutic applications. mdpi.comnih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Computational methods, including pharmacophore modeling and ligand-based drug design, are powerful tools for accelerating the discovery and optimization of novel imidazo[4,5-b]pyridine derivatives. youtube.com These approaches are particularly useful when the three-dimensional structure of the biological target is unknown or when researchers want to identify novel scaffolds based on the properties of known active compounds. youtube.com
Studies on imidazo[4,5-b]pyridine analogues have utilized these techniques to:
Identify Key Structural Requirements: Molecular docking studies have been performed to understand the binding modes of these compounds in the active sites of various enzymes. For example, docking of imidazo[4,5-b]pyridine derivatives into the active site of dihydrofolate reductase (DHFR) revealed important interactions with key amino acid residues, providing a rationale for their observed antibacterial activity. nih.govmdpi.com Similarly, docking studies against Cyclin-Dependent Kinase 9 (CDK9) helped illustrate the binding mode of potent anticancer agents. nih.gov
Develop 3D-QSAR Models: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of imidazo[4,5-b]pyridine derivatives. These models provide 3D contour maps that visualize the regions where steric, electrostatic, and other property changes are likely to increase or decrease biological activity, guiding the design of new, more potent analogues.
Guide Virtual Screening and Scaffold Hopping: Ligand-based approaches use the shape and chemical features of a known active molecule as a template to search large chemical databases for new compounds with similar properties but potentially different core structures (scaffold hopping). youtube.com This can lead to the discovery of novel chemical series with improved properties. The molecular electrostatic potential map can be calculated to investigate reactive sites, and the HOMO-LUMO energy gap can be used to examine charge transfer within the molecule, providing further insight for design. nih.gov
These computational strategies provide a rational framework for lead optimization, helping to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity and ultimately reducing the time and cost of drug discovery.
Computational Chemistry and in Silico Approaches for 6 Bromo 2 Ethyl 3h Imidazo 4,5 B Pyridine Research
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been instrumental in characterizing the structural and electronic properties of imidazo[4,5-b]pyridine derivatives. While specific studies on 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine are not extensively documented in the reviewed literature, research on closely related compounds provides a strong framework for understanding its behavior.
Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that help in understanding the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability.
For instance, a DFT study on a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, calculated at the B3LYP/6–311 G(d,p) level, revealed a HOMO-LUMO energy gap of 2.3591 eV. nih.goviucr.orgnih.gov The individual energies were determined to be -3.1033 eV for the HOMO and -0.7442 eV for the LUMO. nih.goviucr.org In this specific analogue, the HOMO and LUMO are distributed over the entire molecule, indicating a potential for charge transfer throughout the structure. nih.goviucr.org Another study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) found a larger HOMO-LUMO gap of 4.343 eV, suggesting greater stability. researchgate.net
These findings for analogous compounds suggest that this compound would also exhibit a specific HOMO-LUMO energy gap that dictates its electronic behavior. The magnitude of this gap would be influenced by the ethyl and bromo substituents on the imidazo[4,5-b]pyridine core.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Imidazo[4,5-b]pyridine Derivative
| Parameter | Value (eV) |
| EHOMO | -3.1033 |
| ELUMO | -0.7442 |
| Energy Gap (ΔE) | 2.3591 |
Data from a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.goviucr.org
Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP surface illustrates the charge distribution and is color-coded to represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.
In a study of a related triazole derivative, 6-bromo-2-(4-chlorophenyl)-3-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine, the MEP surface was generated to identify hydrogen-bond donors and acceptors. researchgate.net The blue regions (positive potential) corresponded to hydrogen-bond donors, and the red regions (negative potential) indicated hydrogen-bond acceptors. researchgate.net For imidazo[4,5-b]pyridine derivatives, the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings are generally expected to be regions of negative electrostatic potential, making them likely sites for protonation and coordination with metal ions. mdpi.com Conversely, the hydrogen atoms attached to the aromatic system would exhibit a positive potential.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
While specific molecular docking studies for this compound were not found, this methodology is widely applied to similar heterocyclic compounds to predict their binding modes and affinities with biological targets.
Elucidation of Ligand-Protein Binding Modes and Affinities
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This allows for the elucidation of the binding mode and the estimation of the binding affinity. For example, in a study of novel 1,3,4-oxadiazole (B1194373) derivatives, molecular docking was used to investigate their binding to cyclooxygenase (COX) enzymes. nih.gov The results helped to understand how these compounds inhibit the enzyme's activity. nih.gov Similarly, docking studies on 1,2,4-triazole (B32235) derivatives have been conducted to assess their potential anti-inflammatory activity by examining their interactions with COX-1 and COX-2. csfarmacie.cz
Identification of Critical Amino Acid Residues for Interaction
A crucial outcome of molecular docking studies is the identification of key amino acid residues within the protein's active site that are involved in the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. By understanding which residues are critical for binding, medicinal chemists can design more potent and selective inhibitors. For instance, in the aforementioned study on 1,2,4-triazole derivatives, the analysis of the docking results highlighted the importance of hydrophobic interactions of the alkyl groups for the affinity and selectivity towards COX-1 or COX-2. csfarmacie.cz
Intermolecular Interaction Analysis using Hirshfeld Surface Methodology
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. This technique maps various properties onto the surface, such as dnorm, which helps in identifying close intermolecular contacts.
In the crystal structure analysis of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, Hirshfeld surface analysis revealed the dominant intermolecular interactions. nih.goviucr.orgnih.goviucr.org The most significant contributions to the crystal packing were from H···H (42.2%), H···C/C···H (23.1%), and H···Br/Br···H (22.3%) contacts. nih.goviucr.orgnih.goviucr.org Another study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine also utilized Hirshfeld analysis, showing the importance of H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O···H (12.8%) interactions in the crystal packing. researchgate.net These analyses provide a detailed understanding of how molecules of imidazo[4,5-b]pyridine derivatives arrange themselves in the solid state.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Imidazo[4,5-b]pyridine Derivatives
| Interaction Type | Contribution (%) for Compound A | Contribution (%) for Compound B |
| H···H | 42.2 | 48.1 |
| H···C/C···H | 23.1 | - |
| H···Br/Br···H | 22.3 | 15.0 |
| H···O/O···H | - | 12.8 |
Compound A: 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.goviucr.orgnih.goviucr.org Compound B: 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. researchgate.net
Predictive Modeling of Physico-chemical Parameters Relevant to Biological Activity (e.g., pKa, Lipophilicity)
The biological activity of a molecule is intrinsically linked to its physicochemical properties. Parameters such as the acid dissociation constant (pKa) and lipophilicity (logP) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Predictive modeling provides a rapid and cost-effective way to estimate these properties for this compound.
Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP), is a critical measure of a compound's ability to cross cell membranes. For this compound, several computational tools can predict its lipophilicity. For instance, the predicted XlogP value, a commonly used computational model for lipophilicity, for the structurally related compound 6-bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is 1.7. uni.lu Another close analog, 6-bromo-2-chloro-1H-imidazo[4,5-b]pyridine, has a predicted XlogP of 2.4. uni.lu These values suggest that this compound likely possesses moderate lipophilicity, a desirable characteristic for many drug candidates.
A summary of predicted physicochemical parameters for compounds structurally related to this compound is presented in the table below.
| Compound Name | Predicted Parameter | Value | Source |
| 6-bromo-3-ethyl-3h-imidazo[4,5-b]pyridine | XlogP | 1.7 | PubChem uni.lu |
| 6-bromo-2-chloro-1H-imidazo[4,5-b]pyridine | XlogP | 2.4 | PubChem uni.lu |
This table presents predicted physicochemical parameters for compounds structurally related to this compound based on available data.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The development of QSAR models for imidazo[4,5-b]pyridine derivatives can provide valuable insights into the structural features that are crucial for their therapeutic effects, thereby guiding the synthesis of new and more potent analogs. nih.gov
While a specific QSAR model for this compound has not been detailed in the literature, studies on related imidazo[4,5-b]pyridine derivatives demonstrate the utility of this approach. For instance, QSAR models have been successfully developed for a series of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinase A, an important target in cancer therapy. nih.gov In such studies, a dataset of compounds with known inhibitory activities (IC50 values) is used to build the model. The IC50 values are typically converted to their logarithmic scale (pIC50) to be used as the dependent variable in the QSAR analysis. nih.gov
The development of a QSAR model involves the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then employed to identify the descriptors that have the most significant correlation with the biological activity. researchgate.net
For a hypothetical QSAR study on a series of analogs of this compound, the following steps would be undertaken:
Data Set Selection: A series of structurally diverse analogs would be synthesized, and their biological activity against a specific target would be determined.
Descriptor Calculation: A variety of 2D and 3D descriptors would be calculated for each molecule. These could include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO and LUMO energies).
Model Building: Using statistical software, a regression equation would be generated to correlate the biological activity with the selected descriptors.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new, untested compounds. nih.gov
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Methodologies for Diversification
The future of research on 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine will heavily rely on the development of innovative and efficient synthetic methodologies to create a diverse library of analogues. While classical condensation reactions of diamines with carboxylic acids have been a staple, modern organic synthesis offers more sophisticated tools. nih.govresearchgate.net
Emerging trends focus on transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. nih.govmdpi.com These methods allow for the precise and modular installation of various substituents at different positions of the imidazo[4,5-b]pyridine core, which is crucial for establishing structure-activity relationships (SAR). nih.gov For instance, palladium-catalyzed reactions can be employed to modify the 6-bromo position, introducing a wide range of aryl, heteroaryl, or alkyl groups.
Furthermore, one-pot synthesis and microwave-assisted organic synthesis (MAOS) are becoming increasingly important for accelerating the drug discovery process. researchgate.net These techniques offer advantages such as reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional methods. researchgate.net The development of novel catalytic systems, including the use of heterogeneous catalysts like Al³⁺-exchanged on K10 montmorillonite (B579905) clay, also presents a promising avenue for more environmentally friendly and efficient syntheses. mdpi.com
Future synthetic innovations may include:
C-H Activation: Direct functionalization of C-H bonds on the imidazo[4,5-b]pyridine scaffold would provide a more atom-economical approach to diversification, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors can enable better control over reaction parameters, leading to improved yields and safety, particularly for reactions that are highly exothermic or involve hazardous reagents.
Photoredox Catalysis: This emerging field in organic synthesis could open up new reaction pathways for the functionalization of the imidazo[4,5-b]pyridine core under mild conditions.
Identification of Novel Therapeutic Targets and Disease Applications
The imidazo[4,5-b]pyridine scaffold has already demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.net Future research will likely focus on identifying more specific and novel therapeutic targets for derivatives of this compound.
Oncology: A significant area of research has been the development of imidazo[4,5-b]pyridine derivatives as kinase inhibitors. rjsvd.comnih.gov For example, they have been investigated as potent inhibitors of Aurora kinases (A, B, and C), which are key regulators of mitosis and are often overexpressed in cancer. nih.govnih.gov Other potential kinase targets include p21-activated kinase 4 (PAK4). Future work could expand to other kinase families implicated in cancer, such as tyrosine kinases or lipid kinases. Beyond kinases, recent studies have shown that imidazo[4,5-b]pyridine derivatives can act as inhibitors of the bromodomain and extra-terminal (BET) proteins, which are epigenetic readers involved in the regulation of gene expression in cancer. acs.org
Infectious Diseases: The structural similarity of imidazo[4,5-b]pyridines to purines makes them attractive candidates for antimicrobial drug discovery. They can potentially interfere with metabolic pathways in pathogens. nih.gov For instance, derivatives have shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by inhibiting methionyl-tRNA synthetase. nih.gov Other potential microbial targets include dihydrofolate reductase (DHFR) and glucosamine-6-phosphate synthase, which are essential for bacterial and fungal survival, respectively. nih.govnih.gov
Neurological Disorders: There is emerging evidence for the application of imidazo[4,5-b]pyridine derivatives in treating neurological conditions. Their activity as positive allosteric modulators of GABA-A receptors suggests potential for anxiolytic and sedative effects. nih.gov More recently, their role as BET inhibitors has been explored for the management of neuropathic pain by reducing neuroinflammation and excitability. acs.org
Other Therapeutic Areas: The versatility of the imidazo[4,5-b]pyridine scaffold allows for its exploration in a variety of other diseases. Derivatives have been investigated as antagonists of the angiotensin II AT1 receptor for hypertension and as anti-inflammatory agents in the context of retinal ischemia by modulating inflammatory mediators like TNF-α and IL-6. nih.govsigmaaldrich.com
Integration of Advanced Computational and Experimental Techniques
The synergy between computational modeling and experimental work is poised to accelerate the discovery and optimization of this compound-based compounds.
Computational Approaches:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are being used to understand the electronic structure, reactivity, and spectroscopic properties of imidazo[4,5-b]pyridine derivatives. nih.govrjraap.com This can help in predicting the most likely sites for chemical reactions and in understanding the tautomeric equilibria that are crucial for their biological activity. nih.gov
Molecular Docking and Dynamics: These techniques are invaluable for predicting the binding modes of imidazo[4,5-b]pyridine derivatives to their biological targets. nih.gov By simulating the interactions at the atomic level, researchers can gain insights into the key structural features required for potent and selective inhibition, thereby guiding the design of new analogues.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of a series of compounds with their biological activity. researchgate.net These models can then be used to virtually screen new designs and prioritize them for synthesis.
Advanced Experimental Techniques:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target, enabling the identification of initial "hit" compounds.
X-ray Crystallography: Obtaining crystal structures of imidazo[4,5-b]pyridine derivatives in complex with their target proteins provides a detailed, atomic-level understanding of their binding interactions, which is crucial for structure-based drug design. nih.gov
Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of compound-protein interactions, providing valuable data for lead optimization.
Translational Research Prospects and Preclinical Development Horizons
The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into clinically effective therapies. For derivatives of this compound, several avenues for translational research are emerging.
One notable example is the development of CCT137690, a 6-bromo-imidazo[4,5-b]pyridine derivative, as a potent and orally bioavailable inhibitor of Aurora kinases. nih.gov Lead optimization studies led to a compound with favorable in vitro properties and a clear understanding of its binding mode through co-crystallization with Aurora-A. nih.gov Importantly, CCT137690 demonstrated in vivo efficacy in inhibiting the growth of colon carcinoma xenografts following oral administration, highlighting its potential as a preclinical development candidate. nih.gov
Another promising area is the development of DDO-8926, an imidazo[4,5-b]pyridine-based BET inhibitor, for the treatment of neuropathic pain. acs.org This compound has shown significant alleviation of mechanical hypersensitivity in animal models of nerve injury by inhibiting the expression of pro-inflammatory cytokines. acs.org
Future preclinical development will require a multidisciplinary approach, focusing on:
Pharmacokinetics and ADME Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like characteristics.
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of optimized compounds in relevant animal models of disease.
Toxicology and Safety Pharmacology: Conducting comprehensive studies to assess the safety profile of drug candidates before they can be considered for human clinical trials.
The continued exploration of the imidazo[4,5-b]pyridine scaffold, exemplified by the specific compound this compound, coupled with advancements in synthesis, computational chemistry, and translational science, holds great potential for the development of new and effective treatments for a range of human diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine?
- Answer: The compound is typically synthesized via alkylation or substitution reactions. For example, 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one can react with ethylating agents (e.g., ethyl iodide) under basic conditions (K₂CO₃) in polar aprotic solvents like DMF. Phase-transfer catalysis (solid-liquid) is often utilized to enhance reaction efficiency, with tetrabutylammonium bromide as a catalyst. Purification is achieved via column chromatography (ethyl acetate/hexane eluent) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Answer: Characterization relies on ¹H/¹³C NMR to verify substituent positions and purity. X-ray crystallography (using SHELX programs) provides unambiguous confirmation of regioselectivity and molecular geometry. For instance, deviations in planarity (e.g., ~0.017 Å r.m.s. in related methyl derivatives) and hydrogen-bonding patterns (e.g., N–H⋯O dimers) are critical for validating the fused-ring system .
Q. What solvent systems and chromatographic conditions are optimal for isolating imidazo[4,5-b]pyridine derivatives?
- Answer: Ethyl acetate/hexane (1:1) is widely used for column chromatography due to its balanced polarity, which effectively separates brominated imidazopyridines. Methanol is preferred for recrystallization, as slow evaporation yields high-purity crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of substitution reactions in brominated imidazo[4,5-b]pyridines?
- Answer: The bromine atom at the 6th position acts as a strong electron-withdrawing group, directing nucleophilic attacks to the 3rd or 7th positions. Steric hindrance from the ethyl group at C2 further modulates reactivity. For example, allylation or acetylation reactions under basic conditions show preferential substitution at C3 due to reduced steric crowding .
Q. What challenges arise in resolving crystallographic ambiguities for imidazo[4,5-b]pyridine derivatives, and how are they addressed?
- Answer: Planarity deviations (e.g., dihedral angles up to 70.28° between fused rings and substituents) and weak hydrogen bonds (e.g., N–H⋯O interactions) complicate structure refinement. SHELXL’s least-squares refinement and anisotropic displacement parameters improve accuracy, while pseudosymmetry corrections account for inversion-related dimers .
Q. How can structure-activity relationship (SAR) studies guide the optimization of imidazo[4,5-b]pyridines for anticancer applications?
- Answer: Modifications at C2 (e.g., ethyl vs. phenyl) and C6 (bromine vs. methyl) significantly impact bioactivity. For instance, phenyl groups enhance π-π stacking with DNA, while bromine improves binding to kinase domains (e.g., Aurora A inhibitors). Computational docking and in vitro antiproliferative assays on cancer cell lines (e.g., MCF-7) validate these interactions .
Q. What metabolic pathways are implicated in the detoxification of imidazo[4,5-b]pyridine derivatives, and how are they studied?
- Answer: Cytochrome P4501A2 (CYP1A2) mediates N-hydroxylation, forming genotoxic metabolites like HONH-PhIP. LC-MS/MS analysis of urinary N-glucuronides (e.g., N²- and N³-glucuronides) quantifies metabolic stability, while hepatocyte models assess species-specific differences in detoxification .
Notes
- Contradictions in Evidence: While alkylation at C3 is generally favored, competing reactions (e.g., O- vs. N-alkylation) may occur under non-optimized conditions, requiring precise stoichiometric control .
- Methodological Gaps: Limited data exist on enantioselective synthesis, necessitating chiral catalyst exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
